Cas no 1181468-92-7 (N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide)

N-Cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide is a sulfonamide derivative featuring a cyclopropyl-ethylamine moiety and a styrenyl sulfonyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its potential as a versatile intermediate for constructing pharmacologically active molecules. The presence of the cyclopropyl ring enhances conformational rigidity, while the ethyl group may influence solubility and metabolic stability. The styrenyl sulfonamide structure offers reactivity for further functionalization, making it useful in cross-coupling or nucleophilic substitution reactions. Its well-defined molecular architecture allows for precise modifications in drug discovery and materials science applications. The compound's stability and synthetic accessibility further contribute to its utility in research and development settings.
N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide structure
1181468-92-7 structure
Product name:N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide
CAS No:1181468-92-7
MF:C13H17NO2S
Molecular Weight:251.34458231926
CID:5450461
PubChem ID:45807875

N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-Cyclopropyl-N-ethyl-2-phenylethenesulfonamide
    • (E)-N-cyclopropyl-N-ethyl-2-phenylethenesulfonamide
    • 1181468-92-7
    • N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide
    • Z2865982908
    • EN300-26574969
    • インチ: 1S/C13H17NO2S/c1-2-14(13-8-9-13)17(15,16)11-10-12-6-4-3-5-7-12/h3-7,10-11,13H,2,8-9H2,1H3/b11-10+
    • InChIKey: QKUSSLTWOQRPDB-ZHACJKMWSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(N(CC)C1CC1)(=O)=O

計算された属性

  • 精确分子量: 251.09799996g/mol
  • 同位素质量: 251.09799996g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 359
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 45.8Ų

じっけんとくせい

  • 密度みつど: 1.21±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 386.7±35.0 °C(Predicted)
  • 酸度系数(pKa): -4.77±0.70(Predicted)

N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26574969-0.1g
N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide
1181468-92-7 95.0%
0.1g
$615.0 2025-03-20
Enamine
EN300-26574969-10g
N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide
1181468-92-7 90%
10g
$3007.0 2023-09-14
Enamine
EN300-26574969-0.05g
N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide
1181468-92-7 95.0%
0.05g
$587.0 2025-03-20
Enamine
EN300-26574969-0.25g
N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide
1181468-92-7 95.0%
0.25g
$642.0 2025-03-20
Enamine
EN300-26574969-5.0g
N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide
1181468-92-7 95.0%
5.0g
$2028.0 2025-03-20
Enamine
EN300-26574969-0.5g
N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide
1181468-92-7 95.0%
0.5g
$671.0 2025-03-20
Enamine
EN300-26574969-2.5g
N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide
1181468-92-7 95.0%
2.5g
$1370.0 2025-03-20
Enamine
EN300-26574969-5g
N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide
1181468-92-7 90%
5g
$2028.0 2023-09-14
Enamine
EN300-26574969-1g
N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide
1181468-92-7 90%
1g
$699.0 2023-09-14
Enamine
EN300-26574969-1.0g
N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide
1181468-92-7 95.0%
1.0g
$699.0 2025-03-20

N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide 関連文献

N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamideに関する追加情報

Comprehensive Overview of N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide (CAS 1181468-92-7)

N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide (CAS 1181468-92-7) is a specialized sulfonamide derivative with a unique molecular structure that combines a cyclopropyl ring, an ethyl group, and a phenylethene moiety. This compound has garnered significant attention in pharmaceutical research and organic synthesis due to its potential applications in drug discovery and material science. The presence of both sulfonamide and alkene functional groups makes it a versatile intermediate for designing novel bioactive molecules.

In recent years, the demand for sulfonamide-based compounds has surged, driven by their role in developing enzyme inhibitors and therapeutic agents. Researchers are particularly interested in N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide due to its structural similarity to known pharmacophores. Its CAS number 1181468-92-7 is frequently searched in academic databases, reflecting its relevance in medicinal chemistry and biochemical studies.

The compound's cyclopropyl ring is a key feature, as this three-membered carbon ring is known to enhance metabolic stability and bioavailability in drug candidates. Combined with the ethyl substituent, it offers a balance between lipophilicity and solubility, which is critical for drug formulation. Meanwhile, the phenylethene group introduces π-electron density, enabling interactions with aromatic residues in target proteins.

From a synthetic perspective, N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide is often explored for its reactivity in cross-coupling reactions and catalyzed transformations. Its sulfonamide group can participate in hydrogen bonding, making it valuable for designing molecular probes or ligands. These properties align with current trends in precision medicine and targeted therapy, where researchers seek compounds with high selectivity and minimal off-target effects.

Environmental and green chemistry considerations are also shaping the discourse around this compound. Scientists are investigating sustainable methods to synthesize N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide, such as catalyst-free or solvent-free approaches, to reduce waste and energy consumption. This aligns with the broader push for eco-friendly chemical processes in the industry.

In summary, N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide (CAS 1181468-92-7) represents a promising scaffold in drug development and material science. Its multifaceted chemical properties and compatibility with modern synthetic methodologies make it a subject of ongoing research. As the scientific community continues to explore its potential, this compound is likely to play a pivotal role in advancing innovative therapeutics and functional materials.

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